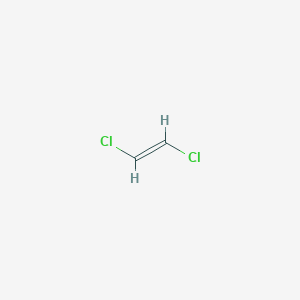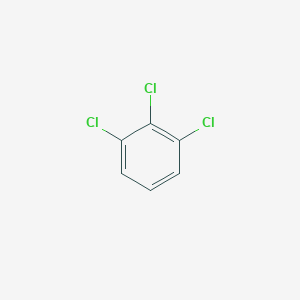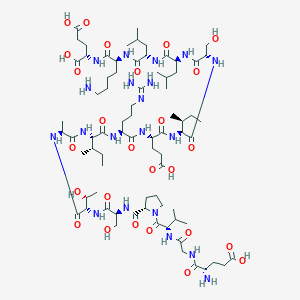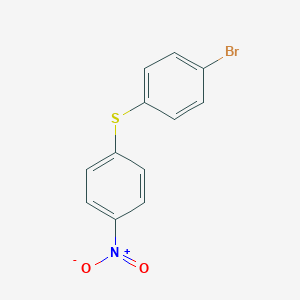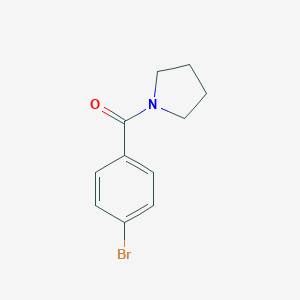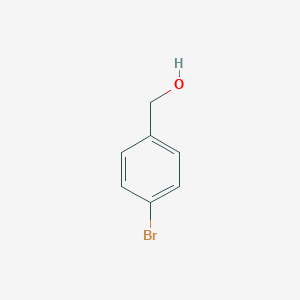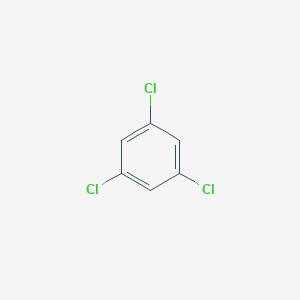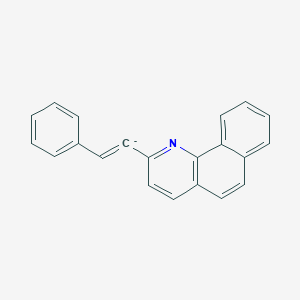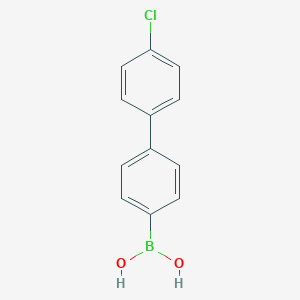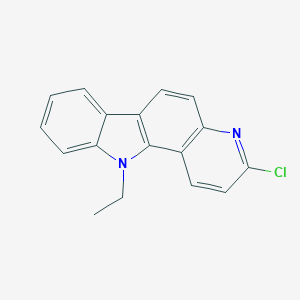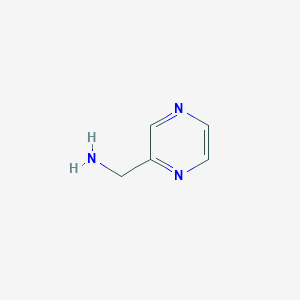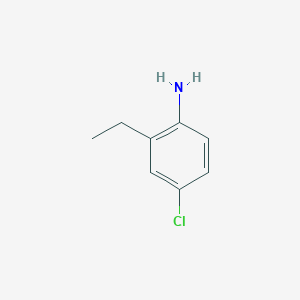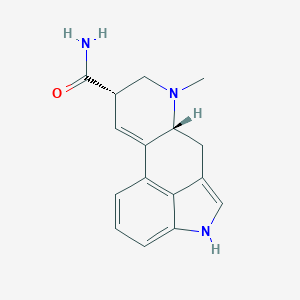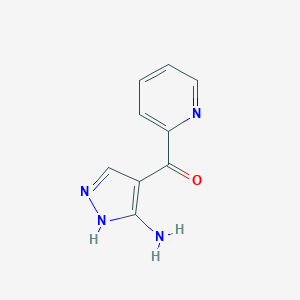
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compounds described in the provided papers are derivatives of (5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone, which are part of a broader class of chemicals that have been synthesized for their potential pharmacological properties. These derivatives have been found to exhibit central nervous system depressant activity, with some showing potential as anticonvulsant agents and others suggesting antipsychotic effects . The specific derivatives mentioned include various substitutions on the pyrazole ring and different aryl groups attached to the methanone moiety, which contribute to their activity and potency .
Synthesis Analysis
The synthesis of these derivatives involves the introduction of different alkyl and aryl groups to the core (5-amino-1H-pyrazol-4-yl)methanone structure. The paper details the synthesis of a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which demonstrated a range of CNS depressant activities. The most active compound against pentylenetetrazole-induced convulsions was identified as (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone. The synthesis process is likely to involve multiple steps, including the formation of the pyrazole ring, introduction of the amino group, and subsequent attachment of the aryl methanone group.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The amino group at the 5-position of the pyrazole ring is a key feature for the biological activity of these molecules. The variations in the molecular structure, such as the substitution of different alkyl groups at the 1 and 3 positions of the pyrazole ring and the attachment of various aryl methanone groups, play a significant role in determining the pharmacological profile of each derivative .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The amino group can participate in various chemical reactions, including the formation of salts and interactions with electrophiles. The aryl methanone moiety can undergo reactions typical of ketones, such as nucleophilic addition. The presence of halogens on the aryl group can also lead to substitution reactions that may be utilized in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of halogens might increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier and exert CNS effects . The specific physical and chemical properties of each derivative would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antimicrobial and Antioxidant Activities
- Antibacterial and Antioxidant Activities : Derivatives of pyrazole, including those similar to (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, have been synthesized and shown to possess moderate antibacterial and antioxidant activities. These compounds were tested against Gram-positive and Gram-negative bacteria and evaluated for their radical scavenging activity using DPPH. This highlights the potential of these compounds in therapeutic applications related to bacterial infections and oxidative stress (Golea Lynda, 2021).
Anticancer Properties
- Potential Anticancer Agents : A series of pyrazole derivatives, structurally related to the query compound, demonstrated higher anticancer activity than the reference drug, doxorubicin, in some cases. These compounds' significant anticancer properties suggest their potential role in developing new therapeutic agents for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Antitubercular and Antimycobacterial Activity
- Antitubercular and Antimycobacterial Effects : Pyrazole derivatives including (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone showed promising antitubercular and antimycobacterial activities. These activities were tested against Mycobacterium tuberculosis and other mycobacterial strains, underlining the compounds' potential in treating tuberculosis and related infections (S. Neha, K. Nitin, Yadav Mithleshand Pathak Devender, 2013).
Antimicrobial Activity
- Broad Antimicrobial Activity : Various pyrazole derivatives, related to the compound of interest, exhibited broad antimicrobial activity. This includes efficacy against multiple bacterial and fungal strains, suggesting these compounds' versatility in addressing a range of infectious diseases (N. Desai, B. Patel, B. Dave, 2016).
Antiviral Potential
- Potential Against Viral Infections : Certain pyrazole derivatives have shown promising antiviral activities. This includes the potential against HSV1 and HAV-MBB, pointing to the application of these compounds in treating viral infections (F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNAJDPHAGQPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

